molecular formula C19H12BrFN4O2S B2920995 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223896-89-6

7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2920995
CAS RN: 1223896-89-6
M. Wt: 459.29
InChI Key: YHBITAYRPARTEY-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H12BrFN4O2S and its molecular weight is 459.29. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral and Antitumoral Activity

    Compounds structurally related to the queried chemical have been synthesized and evaluated for their antiviral and antitumoral activities. For instance, derivatives of the [1,2,4]triazolo[4,3-b][1,3,4] thiadiazine have shown promising in vitro activities against coronaviruses and certain tumors, attributed to their ability to inhibit tubulin polymerization (Jilloju et al., 2021).

  • Antimicrobial Properties

    Another area of research involves synthesizing new heterocyclic compounds incorporating thiophene moieties, showing significant antibacterial and antifungal activities. These activities highlight the potential of similar [1,2,4]triazolo[4,3-a]pyrazin derivatives in developing new antimicrobial agents (Mabkhot et al., 2016).

  • Anticancer Activity

    The exploration of heterocyclic compounds, including triazolo[4,3-a]pyrazin derivatives, for anticancer applications is an ongoing research interest. Some derivatives have been synthesized and exhibited in vitro antitumor activity, suggesting the therapeutic potential of compounds with similar structures (Bhat et al., 2009).

Quantitative Analysis

  • Quantitative Determination: Studies have also been conducted to develop quantification methods for substances structurally similar to the queried compound, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, using techniques like nonaqueous potentiometric titration. This research supports the accurate and precise determination of these compounds, which is essential for their further development as pharmaceutical agents (Netosova et al., 2021).

properties

IUPAC Name

7-(4-bromophenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4O2S/c20-13-3-7-15(8-4-13)24-9-10-25-17(18(24)27)22-23-19(25)28-11-16(26)12-1-5-14(21)6-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBITAYRPARTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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